molecular formula C8H14O3 B2836789 (2S)-2-(3-Ethyloxetan-3-yl)propanoic acid CAS No. 2248173-21-7

(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid

Cat. No.: B2836789
CAS No.: 2248173-21-7
M. Wt: 158.197
InChI Key: PPJOBWHASPFSIE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid is an organic compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Ethyloxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the propanoic acid moiety. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The subsequent steps involve the functionalization of the oxetane ring to introduce the ethyl group and the propanoic acid side chain.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Ethyloxetan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can participate in ring-opening reactions, which may be crucial for its biological activity. The propanoic acid moiety can interact with active sites in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(3-Methyloxetan-3-yl)propanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    (2S)-2-(3-Phenyloxetan-3-yl)propanoic acid: Contains a phenyl group, leading to different chemical and biological properties.

    (2S)-2-(3-Hydroxyoxetan-3-yl)propanoic acid: Features a hydroxyl group, which can significantly alter its reactivity and interactions.

Uniqueness

(2S)-2-(3-Ethyloxetan-3-yl)propanoic acid is unique due to the presence of the ethyl group on the oxetane ring, which can influence its steric and electronic properties

Properties

IUPAC Name

(2S)-2-(3-ethyloxetan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(4-11-5-8)6(2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJOBWHASPFSIE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(COC1)[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.